Potassium Trifluoro(trifluoromethyl)borate, K[B(CF3)4], is an ionic salt featuring the tetrakis(trifluoromethyl)borate anion, [B(CF3)4]-, and a potassium cation, K+. [] This compound belongs to the class of organoboron reagents, specifically potassium trifluoro(organo)borates, known for their enhanced stability compared to other organoboron compounds like boronic acids and esters. [, ] Its unique properties make it a valuable tool in various scientific research areas, including organic synthesis and coordination chemistry. [, ]
Potassium Trifluoro(trifluoromethyl)borate is an organoboron compound with the molecular formula . It is recognized for its high purity and stability, making it valuable in various chemical applications. This compound is utilized primarily in organic synthesis and has gained attention for its role in facilitating certain chemical reactions.
Potassium Trifluoro(trifluoromethyl)borate is classified under organoboron compounds. It is commercially available from chemical suppliers, with a typical purity of over 98%. The compound is often used in laboratories for research and development purposes, particularly in fields such as organic chemistry and materials science.
The synthesis of Potassium Trifluoro(trifluoromethyl)borate can be achieved through several methods, including:
The synthesis typically requires controlled conditions to ensure high purity and yield. Reactions are often performed under inert atmospheres to prevent moisture interference, which can affect the stability of the reactants and products.
Potassium Trifluoro(trifluoromethyl)borate features a boron atom bonded to three fluorine atoms and one trifluoromethyl group. The molecular structure can be represented as follows:
Potassium Trifluoro(trifluoromethyl)borate participates in several important chemical reactions:
The efficiency of these reactions often depends on factors such as temperature, solvent choice, and the presence of catalysts. The use of Potassium Trifluoro(trifluoromethyl)borate can lead to improved selectivity and yields compared to traditional reagents.
The mechanism by which Potassium Trifluoro(trifluoromethyl)borate acts involves its ability to donate trifluoromethyl groups to electrophiles. This process typically occurs through a nucleophilic attack where the boron atom facilitates the transfer of the trifluoromethyl group.
This mechanism is crucial for synthesizing various fluorinated compounds that exhibit unique properties beneficial in pharmaceuticals and materials science.
Potassium Trifluoro(trifluoromethyl)borate finds applications across multiple scientific domains:
The α-transfer mechanism enables direct installation of the -CF₃ group at sp³-hybridized boron centers. This method utilizes 2,2,2-trifluorodiazoethane (CF₃CHN₂), generated in situ from ammonium salts, as a trifluoroethylidene source. When exposed to organoboron precursors, CF₃CHN₂ undergoes insertion into the boron-carbon bond via a carbene intermediate. This process forms α-trifluoromethylated alkylboron species with retention of the B-C bond – a critical distinction from classical hydroboration routes where boron oxidation erases functionalization potential [8].
The reaction proceeds under mild conditions (CH₂Cl₂ or toluene, 25–40°C) and tolerates diverse boron substrates. Key mechanistic steps include:
Table 1: α-Transfer Efficiency with Boron Substrates
Boron Substrate | Product Structure | Yield (%) |
---|---|---|
Primary Alkyl-RBF₃K | R-CH(CF₃)BF₃K | 71–80 |
Aryl-RBF₃K | Ar-CH(CF₃)BF₃K | 70–92 |
Heteroaryl-RBF₃K | Het-CH(CF₃)BF₃K | 65–90 |
Data from optimized protocols using TMSCl activation [8]
This method overcomes historical limitations of β-fluoride elimination in trifluoroethyl carbanion chemistry, providing bench-stable building blocks for further functionalization.
Fluoroborate salt formation via KHF₂ represents a cornerstone in potassium trifluoro(trifluoromethyl)borate synthesis. This approach transforms boronic esters or boronate intermediates into thermally stable trifluoroborate salts through fluorination. Potassium bifluoride (KHF₂) serves as both fluoride source and base, facilitating boron-fluorine bond formation while neutralizing acidic byproducts [5].
A practical protocol involves:
Table 2: Fluorination Efficiency with Boronate Substrates
Boronate Precursor | Reaction Conditions | Product | Yield (%) |
---|---|---|---|
Vinyl-Bpin | KHF₂, H₂O, acetone, RT | K[CH₂CHBF₃] | 73–85* |
Trifluoromethyl-Bpin | KHF₂, H₂O, 0°C | K[CF₃BF₃] | >80 |
Aryl-B(OR)₂ | KHF₂, THF/H₂O, RT | K[ArBF₃] | 65–92 |
Isolated yields after recrystallization; *Requires ultralow temp avoidance modification [4] [5]
Crucially, recent modifications avoid ultralow temperatures (-70°C) previously required for vinyl trifluoroborate synthesis. Room temperature processing with optimized agitation enables efficient fluorination of sensitive trifluoromethyl-containing intermediates without decomposition [4].
Catalytic generation of electrophilic boron intermediates enhances efficiency in constructing the B-CF₃ bond. Potassium organotrifluoroborates (RBF₃K) serve as ideal precursors due to their stoichiometric reliability and superior stability compared to boronic acids. Activation occurs via fluorophilic abstraction:
Table 3: Catalytic Performance with Diverse RBF₃K Substrates
RBF₃K Type | Catalyst | Solvent | Time (h) | K[R-CH(CF₃)BF₃] Yield (%) |
---|---|---|---|---|
Alkyl (n-C₆H₁₃) | p-TolylSiCl₃ | CH₂Cl₂ | 2 | 78 |
Aryl (p-OMe-C₆H₄) | TMSCl | Toluene | 3 | 80 |
Heterocyclic (2-furyl) | TMSCl | CH₂Cl₂ | 1.5 | 86 |
This catalytic cycle achieves high functional group tolerance, accommodating nitriles (2i, 70%), halides (2j, 71%), and conjugated alkenes (2k, 89%) without side reactions. The fluorophile (TMSCl or arylSiCl₃) regenerates active RBF₂ species, enabling sub-stoichiometric use in optimized systems. Scalability is demonstrated by 10 mmol syntheses of benzylic derivatives (e.g., 2f) with 67% isolated yield [8].
Perfluoroalkyltrimethylsilanes (RfSiMe₃) provide atom-economical access to trifluoromethylboron compounds without diazo intermediates. While less developed than diazo/carbene approaches, these reagents exploit silicon-boron transmetalation:
Early routes employed Me₃SiCF₃ with BF₃·OEt₂, but competing side reactions limited reproducibility. Modern variants use:
Yields remain moderate (45–65%) compared to diazo-based methods, but silane approaches avoid hazardous diazo handling. Recent advances focus on photoredox activation of RfSiMe₃ to generate Rf• radicals for borylation, though applicability to potassium trifluoro(trifluoromethyl)borate is still exploratory [8].
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